rubidium sulfate crystal structure and properties
rubidium sulfate crystal structure and properties
An In-depth Technical Guide to the Crystal Structure and Properties of Rubidium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of rubidium sulfate (Rb₂SO₄). Detailed methodologies for its synthesis and characterization are presented, drawing from established experimental protocols. All quantitative data is summarized in clearly structured tables for easy comparison and reference.
Crystal Structure
Rubidium sulfate crystallizes in the orthorhombic system, belonging to the space group Pnma. This structure is characterized by three unequal crystallographic axes at right angles to each other.
Crystallographic Data
The lattice parameters and other key crystallographic data for rubidium sulfate are summarized in the table below.
| Parameter | Value | Citation |
| Crystal System | Orthorhombic | |
| Space Group | Pnma | |
| Lattice Parameter, a | 7.82079(10) Å | |
| Lattice Parameter, b | 5.97778(7) Å | |
| Lattice Parameter, c | 10.44040(13) Å |
Physicochemical Properties
Rubidium sulfate is a white, crystalline solid that is highly soluble in water. Its physical, optical, and thermal properties are detailed below.
Physical Properties
| Property | Value | Citation |
| Molar Mass | 266.99 g/mol | [1] |
| Density | 3.613 g/cm³ | |
| Melting Point | 1074 °C | [1] |
| Boiling Point | 1700 °C | [1] |
Solubility in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) | Citation |
| 0 | 36.4 | [1] |
| 10 | 42.6 | [1] |
| 20 | 48.2 | [1] |
| 30 | 53.5 | [1] |
| 40 | 58.5 | [1] |
| 50 | 63.1 | [1] |
| 60 | 67.4 | [1] |
| 80 | 75.0 | [1] |
| 100 | 81.8 | [1] |
Optical Properties
Rubidium sulfate crystals are optically biaxial at room temperature.[2]
| Property | Value | Citation |
| Refractive Index (n_D) | 1.513 | |
| Optical Character | Biaxial | [2] |
| Angle between Optical Axes (2V) | 41.5° at room temperature | [2] |
| Optical Isotropic Point | 85 K | [2] |
Thermal Properties
| Property | Value | Citation |
| Molar Heat Capacity (C_p) at 298.15 K | 134 J/(mol·K) | [1] |
| Molar Enthalpy of Fusion (Δ_fus_H) | 38.4 kJ/mol | [1] |
| Phase Transition Temperature | ~922 K (from orthorhombic to hexagonal) | |
| Thermal Expansion Coefficient (α) | ||
| α_a at +25 °C | 65.4(3) × 10⁻⁶ °C⁻¹ | [3] |
| α_b at +25 °C | 59.7(2) × 10⁻⁶ °C⁻¹ | [3] |
| α_c at +25 °C | 58.6(2) × 10⁻⁶ °C⁻¹ | [3] |
| α_a at -170 °C | -10.3(3) × 10⁻⁶ °C⁻¹ | [3] |
| α_b at -170 °C | -8.6(2) × 10⁻⁶ °C⁻¹ | [3] |
| α_c at -170 °C | -9.7(2) × 10⁻⁶ °C⁻¹ | [3] |
Experimental Protocols
Synthesis of Rubidium Sulfate Single Crystals by Slow Evaporation
This method is suitable for producing high-quality single crystals for structural analysis.
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Preparation of Saturated Solution: Prepare a saturated solution of rubidium sulfate (99.8% purity or higher) in deionized water at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.[4]
-
Filtration: Filter the hot, saturated solution through a pre-warmed funnel with Whatman filter paper to remove any insoluble impurities.
-
Crystallization: Transfer the filtered solution to a clean, wide-mouthed beaker or crystallizing dish. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[5][6]
-
Incubation: Place the container in a location with a stable temperature and minimal vibrations to promote the growth of large, well-formed crystals.
-
Harvesting: After a period of several days to weeks, single crystals of suitable size for analysis will have formed. Carefully harvest the crystals from the solution and dry them on a filter paper.[4]
Characterization by Single-Crystal X-ray Diffraction (XRD)
This protocol outlines the general steps for determining the crystal structure of a synthesized rubidium sulfate crystal.
-
Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.[7][8] Mount the selected crystal on a goniometer head using a suitable adhesive or a cryoloop.[9]
-
Data Collection: Mount the goniometer head on the diffractometer. The instrument is typically equipped with a MoKα (λ = 0.71073 Å) or CuKα radiation source.[4] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[7]
-
Data Integration and Reduction: The intensities of the diffraction spots are integrated, and corrections are applied for factors such as polarization and absorption.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated structure factors.[7]
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides information on phase transitions, thermal stability, and decomposition of the material.
-
Sample Preparation: Accurately weigh a small amount of the powdered rubidium sulfate crystal (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., room temperature to 1200 °C).[10]
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.
-
-
Data Analysis:
-
DSC: The DSC curve reveals endothermic and exothermic events. The peak onset temperature of an endotherm can indicate a phase transition or melting, and the area under the peak is proportional to the enthalpy change of the process.
-
TGA: The TGA curve shows the change in mass as a function of temperature. A mass loss indicates decomposition or dehydration.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of rubidium sulfate.
Caption: Orthorhombic unit cell of rubidium sulfate.
References
- 1. rubidium sulfate [chemister.ru]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. colorado.edu [colorado.edu]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. fiveable.me [fiveable.me]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. scribd.com [scribd.com]
- 10. psecommunity.org [psecommunity.org]
